molecular formula C13H20N4O4 B14160077 4-(4-Butoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine CAS No. 381693-22-7

4-(4-Butoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine

Cat. No.: B14160077
CAS No.: 381693-22-7
M. Wt: 296.32 g/mol
InChI Key: UJELOCWXISLRSG-UHFFFAOYSA-N
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Description

4-(4-Butoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the morpholine ring in this compound adds to its versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine typically involves the reaction of 4-butoxy-6-methyl-5-nitropyrimidine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Butoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkoxy reagents, bases like potassium carbonate or sodium hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-(4-Amino-6-methyl-5-nitropyrimidin-2-yl)morpholine.

    Substitution: Various alkoxy-substituted pyrimidine derivatives.

    Hydrolysis: Corresponding pyrimidine derivatives.

Scientific Research Applications

4-(4-Butoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Butoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring may enhance the compound’s ability to interact with biological membranes and proteins, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine
  • 4-(4-Ethoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine
  • 4-(4-Propoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine

Uniqueness

4-(4-Butoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The length and structure of the alkoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs with shorter or different alkoxy groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

381693-22-7

Molecular Formula

C13H20N4O4

Molecular Weight

296.32 g/mol

IUPAC Name

4-(4-butoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine

InChI

InChI=1S/C13H20N4O4/c1-3-4-7-21-12-11(17(18)19)10(2)14-13(15-12)16-5-8-20-9-6-16/h3-9H2,1-2H3

InChI Key

UJELOCWXISLRSG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC(=NC(=C1[N+](=O)[O-])C)N2CCOCC2

solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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